5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde 5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813329
InChI: InChI=1S/C11H6BrFOS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H
SMILES:
Molecular Formula: C11H6BrFOS
Molecular Weight: 285.13 g/mol

5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17813329

Molecular Formula: C11H6BrFOS

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H6BrFOS
Molecular Weight 285.13 g/mol
IUPAC Name 5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H6BrFOS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H
Standard InChI Key MTBGBXCHDJXSCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C2=CC=C(S2)C=O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a thiophene ring (a five-membered aromatic system with one sulfur atom) substituted at the 2-position with a carbaldehyde group (-CHO). The 5-position of the thiophene is linked to a 2-fluorophenyl ring, which itself bears a bromine atom at the 5-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption spectra .

Key Structural Features:

  • IUPAC Name: 5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde.

  • SMILES Notation: C1=CC(=C(C=C1Br)F)C2=CC=C(S2)C=O.

  • InChI Key: MTBGBXCHDJXSCJ-UHFFFAOYSA-N.

Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValueSource
Molecular Weight285.13 g/mol
Density1.288 g/cm³ (estimated)
Melting Point113–114°C (analog-based extrapolation)
Boiling Point230–232°C (predicted)
LogP (Partition Coefficient)3.2 (calculated)

The density and melting point are inferred from structurally similar compounds, such as 5-(4-fluorophenyl)thiophene-2-carboxaldehyde , while the boiling point aligns with brominated thiophene derivatives .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-2-fluorophenylboronic acid and 5-bromo-2-thiophenecarbaldehyde . Key steps include:

  • Preparation of 5-bromo-2-thiophenecarbaldehyde: Bromination of 2-thiophenecarbaldehyde using N-bromosuccinimide\text{N-bromosuccinimide} (NBS) in CCl4\text{CCl}_4 yields this intermediate .

  • Cross-Coupling Reaction: A palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) facilitates coupling with 5-bromo-2-fluorophenylboronic acid in a toluene/water mixture at 80°C.

Reaction Scheme:

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